molecular formula C11H11N3O2 B8615631 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol

4-[2-(methylamino)pyrimidin-4-yl]oxyphenol

Cat. No. B8615631
M. Wt: 217.22 g/mol
InChI Key: JICHVGJUBRFWIN-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

[4-(4-Benzyloxy-phenoxy)-pyrimidin-2-yl]-methyl-amine (Step B, 0.75 g, 2.44 mmol) was dissolved in 5 mL MeOH and 10 mL EtOAc. To the argon-degassed solution was added 10% by weight Pd/C (0.15 g). The reaction was stirred vigorously at RT under 1 atm H2 gas for 4 days. The reaction was filtered through Celite® and concentrated in vacuo to yield the title compound. MS (MH+)=218.1; Calc'd 217.23 for C11H11N3O2.
Name
[4-(4-Benzyloxy-phenoxy)-pyrimidin-2-yl]-methyl-amine
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:23]=[CH:22][C:12]([O:13][C:14]2[CH:19]=[CH:18][N:17]=[C:16]([NH:20][CH3:21])[N:15]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.CCOC(C)=O>[CH3:21][NH:20][C:16]1[N:15]=[C:14]([O:13][C:12]2[CH:22]=[CH:23][C:9]([OH:8])=[CH:10][CH:11]=2)[CH:19]=[CH:18][N:17]=1

Inputs

Step One
Name
[4-(4-Benzyloxy-phenoxy)-pyrimidin-2-yl]-methyl-amine
Quantity
0.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=NC(=NC=C2)NC)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously at RT under 1 atm H2 gas for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the argon-degassed solution
ADDITION
Type
ADDITION
Details
was added 10% by weight Pd/C (0.15 g)
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
CNC1=NC=CC(=N1)OC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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